(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol
Description
Properties
IUPAC Name |
(2-propan-2-yl-5-thiophen-3-ylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-8(2)13-10(6-14)5-11(12-13)9-3-4-15-7-9/h3-5,7-8,14H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGHJMVAMJAHFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CSC=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The core pyrazole ring is typically synthesized by cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. This approach is well-established for generating substituted pyrazoles with high regioselectivity.
Installation of the Hydroxymethyl Group
The hydroxymethyl substituent at the C5 position is generally introduced via:
- Reduction of aldehyde precursors: Reduction of a pyrazole-5-carbaldehyde intermediate using mild reducing agents such as sodium borohydride (NaBH₄) to yield the corresponding primary alcohol.
- Alternative routes: Functional group transformations including nucleophilic substitution or hydroxymethylation reactions on pyrazole derivatives.
Detailed Synthetic Procedure Example
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Isopropyl hydrazine + 3-thiophenyl β-diketone, AcOH, EtOH, reflux | Cyclocondensation to form 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde | 70–85 | Acid catalysis critical for ring closure |
| 2 | NaBH₄, MeOH, 0–5°C | Reduction of aldehyde to (1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol | 80–90 | Mild conditions prevent over-reduction |
| 3 | Purification by recrystallization or chromatography | Isolation of pure product | >95 purity | Confirmed by HPLC and NMR |
Reaction Conditions and Optimization
- Solvents: Ethanol, methanol, or mixtures with water are preferred for cyclocondensation and reduction steps due to solubility and reaction rate considerations.
- Temperature: Reflux conditions (approximately 78°C for ethanol) for cyclocondensation; low temperatures (0–5°C) for reduction to avoid side reactions.
- Catalysts: Acetic acid or hydrochloric acid catalyze ring formation; no catalyst is typically required for reduction with NaBH₄.
- Time: Cyclocondensation reactions generally require 4–8 hours; reductions proceed within 1–2 hours.
Analytical Characterization and Structural Validation
Spectroscopic Techniques
| Technique | Purpose | Key Observations |
|---|---|---|
| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | Confirm substitution pattern and purity | Characteristic signals for isopropyl methyl groups (~1.2 ppm), methine (~4.5 ppm), pyrazole protons, and thiophene ring protons |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group identification | O-H stretch at 3200–3600 cm⁻¹, C-S stretch for thiophene ring |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak consistent with C12H15N2OS (exact mass) |
Crystallographic Analysis
- X-ray crystallography can be employed to confirm the three-dimensional arrangement of substituents, bond lengths, and angles.
- Refinement software such as SHELXL is used for structural elucidation.
- Typical bond lengths: C-N in pyrazole ~1.40 Å; C-S in thiophene ~1.70 Å.
Chromatographic Purity Assessment
- High-performance liquid chromatography (HPLC) with C18 reverse-phase columns and methanol/water gradients ensures purity >95%.
- Thin-layer chromatography (TLC) monitors reaction progress.
Industrial and Scale-Up Considerations
- Large-scale synthesis may utilize continuous flow reactors to improve heat and mass transfer.
- Purification techniques such as crystallization and preparative chromatography are optimized for yield and cost-efficiency.
- Reaction parameters are adjusted to minimize byproducts and environmental impact, favoring green solvents like 2-methyltetrahydrofuran.
Summary Table of Preparation Methods
| Preparation Step | Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazole ring formation | Cyclocondensation | Isopropyl hydrazine + thiophene β-diketone | Acidic, EtOH, reflux | 70–85 | Regioselective ring closure |
| Thiophene incorporation | Direct or cross-coupling | Thiophene-substituted diketone or Suzuki coupling | Pd catalyst, base, solvent | 75–90 | Suzuki coupling for post-functionalization |
| Hydroxymethyl group introduction | Reduction | NaBH₄ in MeOH | 0–5°C, 1–2 h | 80–90 | Mild reduction of aldehyde |
Chemical Reactions Analysis
Types of Reactions
(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The isopropyl and thiophene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 1- and 3-Positions
Table 1: Key Structural and Molecular Features
*Note: The target compound's molecular formula is inferred from analog data in .
Key Observations:
- Thiophene vs. Phenyl substituents increase hydrophobicity but lack heteroatom interactions.
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
*LogP: Octanol-water partition coefficient (estimated using substituent contributions).
Key Observations:
- Hydroxymethyl vs. Hydroxyl : The target compound's hydroxymethyl group may slightly increase water solubility compared to the hydroxyl analog due to enhanced hydrogen-bonding capacity.
- Thiophene Position: Thiophen-3-yl (target) vs.
- Lipophilicity : The phenyl-substituted analog has a higher predicted LogP, reflecting greater hydrophobicity.
Q & A
Q. What are the key structural features of (1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol, and how do they influence its chemical reactivity?
The compound features a pyrazole core substituted with an isopropyl group (enhancing lipophilicity), a thiophene ring (contributing π-electron density and potential for aromatic interactions), and a hydroxymethyl group (enabling hydrogen bonding and derivatization). The isopropyl group increases steric bulk, which may affect binding to biological targets, while the thiophene’s sulfur atom introduces electronic effects that influence reactivity in electrophilic substitution or coordination chemistry. The hydroxymethyl group allows for oxidation to carboxylic acids or esterification .
Q. What synthetic routes are commonly employed for this compound, and what are their advantages?
A typical synthesis involves:
- Condensation reactions : Reacting hydrazine derivatives with β-keto esters or diketones to form the pyrazole ring.
- Functional group modifications : Introducing the thiophene moiety via cross-coupling reactions (e.g., Suzuki-Miyaura) and subsequent hydroxymethylation. Advantages include modularity for derivative synthesis and compatibility with microwave-assisted methods to reduce reaction times. Reflux conditions in ethanol or THF are often used, with purification via column chromatography or recrystallization .
Q. What spectroscopic and crystallographic methods are recommended for characterization?
- NMR spectroscopy : To confirm substitution patterns (e.g., thiophene protons at δ 6.5–7.5 ppm, pyrazole protons at δ 7.0–8.0 ppm).
- X-ray crystallography : Using programs like SHELXL for structural refinement to resolve bond lengths and angles, particularly for verifying the hydroxymethyl group’s orientation .
- Mass spectrometry : To validate the molecular ion peak (expected m/z ~221.32 for [M+H]⁺) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Recommended steps:
- Dose-response studies : Establish activity across concentrations to identify non-linear effects.
- Analytical purity checks : Use HPLC or LC-MS to confirm compound integrity.
- Comparative SAR analysis : Reference structurally similar compounds (e.g., pyrazole derivatives with alternative substituents) to isolate the thiophene’s role in activity .
Q. What strategies optimize synthetic yield while minimizing byproducts?
- Catalyst screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling of thiophene.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility in cyclization steps.
- Temperature control : Lower temperatures (0–5°C) during hydroxymethylation reduce side reactions. Post-synthetic purification with preparative HPLC can isolate high-purity batches .
Q. How does the thiophene moiety influence biological target interactions compared to other aromatic substituents?
The thiophene’s electron-rich sulfur atom enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or cytochrome P450 enzymes). Compared to phenyl substituents, thiophene’s smaller size and lower steric hindrance may improve binding affinity. Computational docking studies (using AutoDock Vina) can validate these interactions by comparing binding scores with analogs like 4-thiophenemethylpyrazole .
Methodological Notes
- Crystallography : SHELX programs are preferred for resolving molecular conformations, especially when twinning or high-resolution data complicate refinement .
- Biological Assays : Pair in vitro enzyme inhibition assays with in vivo pharmacokinetic studies to address discrepancies between biochemical and cellular activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
